[4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-fluorophenyl)methanone
Overview
Description
The compound 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is a synthetic organic molecule characterized by its unique structure, which includes chloro and fluoro substituents on a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the pyrrolidine ring is formed through a cyclization reaction.
Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via halogenation reactions using reagents like thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.
Final Coupling Reaction: The final step involves coupling the pyrrolidine derivative with a fluorophenyl ketone under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: can be compared with other similar compounds, such as:
2-chloro-5-iodophenylmethanone: This compound has an iodine substituent instead of a fluorine, which may affect its reactivity and biological activity.
4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: This compound has a chloro substituent instead of a fluoro, which may influence its chemical properties and applications.
The uniqueness of 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone lies in its specific combination of chloro and fluoro substituents, which can enhance its stability, reactivity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2NO/c1-22-9-13(17-15(19)3-2-4-16(17)21)14(10-22)18(23)11-5-7-12(20)8-6-11/h2-8,13-14H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSJXJVFWZAFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328518 | |
Record name | [4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-yl]-(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818992 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478043-70-8 | |
Record name | [4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-yl]-(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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